molecular formula C10H12N2S B15273607 Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine

Cat. No.: B15273607
M. Wt: 192.28 g/mol
InChI Key: XUXJQJPTDRWHLA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core with a tetrahydrothiophene ring and an ester group at the 3-position (Figure 1A,B) . Its synthesis typically begins with ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a precursor, which undergoes reactions such as cyclization or thiourea derivatization to form pyridothienopyrimidines and other fused systems .

Crystallographic studies reveal that EAMT’s stability is mediated by hydrogen bonds between molecules and water, as demonstrated by Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(thieno[2,3-c]pyridin-2-ylmethyl)ethanamine

InChI

InChI=1S/C10H12N2S/c1-2-11-6-9-5-8-3-4-12-7-10(8)13-9/h3-5,7,11H,2,6H2,1H3

InChI Key

XUXJQJPTDRWHLA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC2=C(S1)C=NC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-C]pyridine core can form hydrogen bonds with the hinge region of kinases, inhibiting their activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares EAMT with key analogs in terms of structural features, synthesis routes, biological activities, and pharmacokinetic properties:

Compound Name Structural Features Synthesis Route Biological Activity Pharmacokinetic Profile
EAMT (Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) Fused thieno[2,3-c]pyridine; ester at C3; tetrahydrothiophene ring Cyclization of thiourea derivatives ; esterification Anti-inflammatory, antiviral ; Adenosine A1 receptor binding (ΔG = -114.56 kcal/mol) Complies with Lipinski’s/Pfizer’s rules; good oral availability; low endocrine activity
Pyridothienopyrimidine 7a,b (Ethyl 3-amino-9-aryl-3,4-dihydro-4-imino-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate) Pyrido-thieno-pyrimidine fused system; aryl substituents at C9 Cyclization of thiourea intermediates with aryl aldehydes Anticancer (triazolopyridothienopyrimidines) Limited ADMET data; structural complexity may reduce bioavailability
N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) Benzo-thieno-pyrimidine core; methoxyphenylamine substituent Condensation of thieno[2,3-d]pyrimidine with 4-methoxyaniline Anti-proliferative (tested in cancer cell lines) Moderate solubility due to aromatic substituents; uncharacterized metabolic stability
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane-oxygen linker; pyrimidine-thioacetate backbone Reaction of ethyl-2-(6-methyl-4-oxo-pyrimidinylthio)acetate with 2-chloromethylthiirane Not explicitly reported; likely kinase inhibition due to pyrimidine scaffold High polarity (thioether and ester groups); may require prodrug optimization

Key Research Findings and Differentiators

Structural Stability: EAMT exhibits superior crystallographic stability via intermolecular hydrogen bonds and water-mediated interactions compared to analogs like pyridothienopyrimidine 7a,b, which lack explicit hydration motifs .

Reactivity and Binding: EAMT’s global electrophilicity index (ω = 3.45 eV) and local nucleophilic sites enable strong interactions with the Adenosine A1 receptor, outperforming benzo-thieno-pyrimidine 5c in docking simulations .

ADMET Profile: EAMT complies with drug-likeness rules (molecular weight = 280.3 g/mol; LogP = 2.1), unlike bulkier analogs such as pyridothienopyrimidotriazinoindoles, which face bioavailability challenges .

Synthetic Versatility : EAMT’s ester group allows facile derivatization into thioureas or fused pyrimidines, whereas thietane-containing analogs (e.g., compound 1 in ) require specialized reagents for functionalization .

Biological Activity

Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by a thieno[2,3-C]pyridine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of thieno[2,3-C]pyridine derivatives with ethyl amines under controlled conditions to yield the desired amine product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[2,3-C]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the nanomolar range:

CompoundCancer Cell LineIC50 (nM)
6gT-47D5
6gHT-2910
6gH-129915

These results suggest that compounds with a thieno[2,3-C]pyridine scaffold can effectively inhibit tumor growth through mechanisms such as tubulin polymerization inhibition and receptor tyrosine kinase modulation .

The mechanism of action for this compound involves dual inhibition pathways:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to bind at the colchicine site on tubulin, preventing microtubule assembly and thus disrupting mitotic processes in cancer cells .
  • Receptor Tyrosine Kinase Inhibition : The compound may also exhibit activity against epidermal growth factor receptor (EGFR) and colony-stimulating factor 1 receptor (CSF1R), both of which are critical in tumor progression .

Case Studies

Several case studies have documented the efficacy of thieno[2,3-C]pyridine derivatives:

  • Study on Antitumor Efficacy : A study involving a series of thieno[2,3-C]pyridine derivatives demonstrated that modifications at the 6-position significantly enhanced antiproliferative activity against various cancer cell lines. The most potent analogs were evaluated for their effects on cell cycle progression and apoptosis induction .
  • Neurological Applications : Research has also indicated potential neuroprotective effects of thieno[2,3-C]pyridine derivatives. In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

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